molecular formula C15H15N5O3S B12165628 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12165628
M. Wt: 345.4 g/mol
InChI Key: HYEHMAAXRMFZMQ-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine, which acts as a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C15H15N5O3S/c1-20-14(22)10-6-4-3-5-9(10)11(19-20)7-12(21)16-15-18-17-13(24-15)8-23-2/h3-6H,7-8H2,1-2H3,(H,16,18,21)

InChI Key

HYEHMAAXRMFZMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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